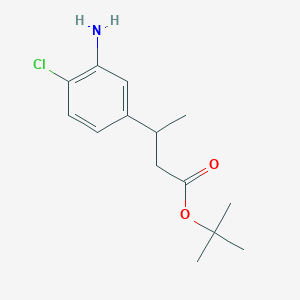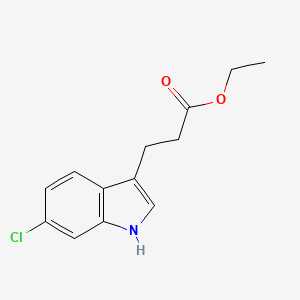
DMTr-PEG12-Azide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DMTr-PEG12-Azide: is a compound that serves as a linker molecule containing a dimethoxytrityl-protected alcohol and an azide group. The dimethoxytrityl (DMTr) group can be removed by a weak acid, while the azide group can react with alkyne, BCN, and DBCO via Click Chemistry to yield a stable triazole linkage . The hydrophilic polyethylene glycol (PEG) spacer increases solubility in aqueous media .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DMTr-PEG12-Azide involves the protection of a hydroxyl group with a dimethoxytrityl (DMTr) group, followed by the introduction of an azide group. The DMTr group is typically introduced using dimethoxytrityl chloride in the presence of a base. The azide group can be introduced through nucleophilic substitution reactions using sodium azide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically produced in reagent grade for research purposes .
Analyse Des Réactions Chimiques
Types of Reactions: DMTr-PEG12-Azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Click Chemistry Reactions: The azide group reacts with alkynes, BCN, and DBCO to form stable triazole linkages via Click Chemistry.
Common Reagents and Conditions:
Dimethoxytrityl Chloride: Used for the protection of hydroxyl groups.
Sodium Azide:
Weak Acids: Used for the removal of the DMTr group.
Major Products:
Triazole Linkages: Formed through Click Chemistry reactions with alkynes, BCN, and DBCO.
Applications De Recherche Scientifique
Chemistry: DMTr-PEG12-Azide is widely used as a linker in chemical synthesis, particularly in the formation of triazole linkages through Click Chemistry .
Biology: In biological research, this compound is used for bio-conjugation, allowing the attachment of biomolecules to various surfaces or other molecules .
Medicine: The compound is used in the development of drug delivery systems, where the PEG spacer enhances solubility and bioavailability .
Industry: this compound is used in the production of advanced materials and nanotechnology applications .
Mécanisme D'action
The mechanism of action of DMTr-PEG12-Azide involves the removal of the DMTr group by a weak acid, exposing the hydroxyl group. The azide group then participates in Click Chemistry reactions with alkynes, BCN, and DBCO to form stable triazole linkages . These reactions are highly efficient and specific, making this compound a valuable tool in chemical synthesis and bio-conjugation .
Comparaison Avec Des Composés Similaires
Azido-dPEG12-TFP Ester: Another linker molecule used in Click Chemistry, with a tetrafluorophenyl ester group.
Azido-PEG12-Alkyne: A similar compound with an alkyne group instead of a DMTr-protected alcohol.
Uniqueness: DMTr-PEG12-Azide is unique due to its combination of a DMTr-protected alcohol and an azide group, allowing for versatile applications in both chemical synthesis and biological research . The hydrophilic PEG spacer also enhances solubility, making it suitable for various applications .
Propriétés
Formule moléculaire |
C45H67N3O14 |
|---|---|
Poids moléculaire |
874.0 g/mol |
Nom IUPAC |
1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy-(4-methoxyphenyl)-phenylmethyl]-4-methoxybenzene |
InChI |
InChI=1S/C45H67N3O14/c1-49-43-12-8-41(9-13-43)45(40-6-4-3-5-7-40,42-10-14-44(50-2)15-11-42)62-39-38-61-37-36-60-35-34-59-33-32-58-31-30-57-29-28-56-27-26-55-25-24-54-23-22-53-21-20-52-19-18-51-17-16-47-48-46/h3-15H,16-39H2,1-2H3 |
Clé InChI |
FEPNHECUGFKLKA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13722159.png)
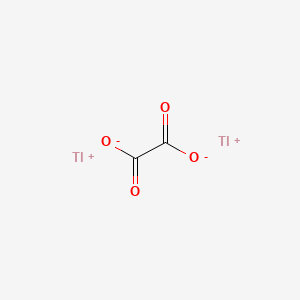


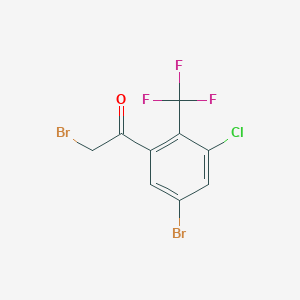


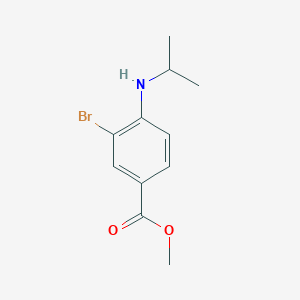
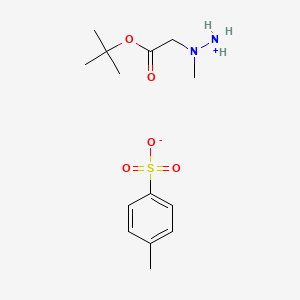
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-hydroxy-1H-1,2,3-triazole-4-carboximidamide](/img/structure/B13722212.png)

